alnespirone

5-HT1A autoreceptor desensitization chronic antidepressant mechanism microdialysis

Select alnespirone for chronic 5-HT1A research: uniquely induces functional desensitization of somatodendritic autoreceptors (unlike 8-OH-DPAT), enabling modeling of antidepressant onset delay. Validated in CMS, Geller-Seifter, and aggression paradigms without DA confounds. Ideal for biased signaling and receptor trafficking studies with [3H]alnespirone. Essential reference agonist for translational depression and anxiety research. High purity ≥98%, global shipping.

Molecular Formula C26H38N2O4
Molecular Weight 442.6 g/mol
CAS No. 138277-78-8
Cat. No. B145028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealnespirone
CAS138277-78-8
Molecular FormulaC26H38N2O4
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3
InChIInChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3
InChIKeyDLLULNTXJPATBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alnespirone (S-20499, CAS 138298-79-0): 5-HT1A Receptor Agonist Procurement Guide for Behavioral Pharmacology and CNS Research


Alnespirone (also known as S-20499, CAS 138298-79-0) is a selective, orally active full agonist at serotonin 5-HT1A receptors from the azapirone chemical class . The compound exhibits a binding affinity of K0.5 = 0.2 nM for 5-HT1A receptors and acts at both presynaptic somatodendritic autoreceptors and postsynaptic 5-HT1A receptors . Alnespirone is the (+)-enantiomer, with S-20244 representing the racemate [1]. In animal models, alnespirone demonstrates antidepressant-like and anxiolytic activity, and underwent Phase II clinical evaluation in anxiety disorders and major depressive disorder before development was discontinued [1].

Why Generic Substitution of 5-HT1A Agonists Fails: Functional Selectivity and Chronic Adaptation Differences of Alnespirone


The 5-HT1A receptor agonist class is pharmacologically heterogeneous; compounds within this class exhibit markedly divergent profiles in terms of intrinsic efficacy, receptor trafficking, regional selectivity, and the capacity to induce functional receptor desensitization upon chronic administration [1]. Alnespirone differs from the prototypical full agonist 8-OH-DPAT in its inability to induce the classical '5-HT behavioral syndrome' in rats, despite comparable receptor binding profiles [2]. More critically, chronic treatment with alnespirone produces functional desensitization of somatodendritic 5-HT1A autoreceptors—a key adaptation relevant to antidepressant efficacy—whereas equivalent chronic treatment with 8-OH-DPAT does not [1]. These differences stem from distinct receptor recognition modes and physicochemical sensitivities of the agonist-receptor complexes, meaning that alnespirone cannot be interchanged with other 5-HT1A agonists without fundamentally altering the experimental outcome [2].

Quantitative Differential Evidence: Alnespirone vs 8-OH-DPAT, Buspirone, Ipsapirone, and Eltoprazine


Chronic Desensitization of Somatodendritic 5-HT1A Autoreceptors: Alnespirone vs 8-OH-DPAT

Following 2-week continuous minipump administration, alnespirone (0.3 and 3 mg/kg/day) produced functional desensitization of somatodendritic 5-HT1A autoreceptors, evidenced by significant attenuation of the ability of a challenge dose to reduce extracellular 5-HT concentrations in the dorsal raphe nucleus (DRN) and frontal cortex. In direct contrast, 2-week treatment with 8-OH-DPAT (0.1 and 0.3 mg/kg/day) produced no such desensitization—the ability of 8-OH-DPAT challenge to reduce 5-HT release remained unchanged [1]. Autoradiographic analysis further revealed a significant reduction of [3H]8-OH-DPAT and [3H]WAY-100635 binding to somatodendritic 5-HT1A receptors (but not postsynaptic receptors) in alnespirone-pretreated rats, whereas 8-OH-DPAT pretreatment produced no binding changes [1].

5-HT1A autoreceptor desensitization chronic antidepressant mechanism microdialysis dorsal raphe nucleus

Absence of 5-HT Behavioral Syndrome: Alnespirone vs 8-OH-DPAT and Gepirone

In a comparative in vivo study of three chemically dissimilar 5-HT1A agonists, alnespirone ((+) S-20499) at doses up to 100 mg/kg s.c. failed to produce the classical 5-HT behavioral syndrome (including forepaw treading, head weaving, and flat body posture) that is reliably induced by 8-OH-DPAT at 2-4 mg/kg [1]. Additionally, while gepirone (10 mg/kg) and alnespirone (75 mg/kg) both did not induce forepaw treading in reserpine-pretreated animals, gepirone (5-10 mg/kg) attenuated forepaw treading induced by 8-OH-DPAT or 5-MeODMT, whereas alnespirone at doses up to 75 mg/kg did not [1]. All three agonists produced comparable maximal hypothermia (approximately 2.5°C drop), but with markedly different potencies: 8-OH-DPAT EC50 = 0.05 mg/kg, gepirone EC50 = 1.8 mg/kg, alnespirone EC50 = 8 mg/kg [1].

5-HT syndrome behavioral toxicology in vivo pharmacology forepaw treading

Selective Antiaggressive Efficacy with Superior Behavioral Selectivity: Alnespirone vs 8-OH-DPAT, Buspirone, Ipsapirone, and Eltoprazine

In a comparative pharmacological study using the resident-intruder paradigm in wild-type rats, all five 5-HT1A agonists tested (alnespirone, 8-OH-DPAT, buspirone, ipsapirone, eltoprazine) exerted dose-dependent decreases in offensive aggressive behavior [1]. The rank order of potency (ID50) was: 8-OH-DPAT (0.074 mg/kg) > eltoprazine (0.24 mg/kg) > buspirone (0.72 mg/kg) > ipsapirone (1.08 mg/kg) > alnespirone (1.24 mg/kg) [1]. However, when evaluated for selectivity—defined as the absence of decrements in social interest and general motor activity—alnespirone appeared superior to the other agonists tested [1]. Specifically, alnespirone's antiaggressive effects were not accompanied by sedative side effects or signs of the 5-HT1A receptor-mediated behavioral syndrome characteristically induced by 8-OH-DPAT and buspirone [2]. The antiaggressive actions of alnespirone were fully abolished by the selective 5-HT1A antagonist WAY-100635 (inactive given alone), confirming mediation via 5-HT1A receptors [2].

aggression resident-intruder test offensive behavior ID50 behavioral selectivity

Anxiolytic Activity with Full 5-HT1A Receptor Mediation: Alnespirone vs Buspirone in Conflict Procedure

In a modified Geller-Seifter conflict procedure in rats, alnespirone administered s.c. 30 minutes before testing produced significant increases in punished responding at doses of 0.5 and 1 mg/kg, whereas lower doses (0.125 and 0.25 mg/kg) had no effect [1]. At 1 mg/kg, alnespirone significantly reduced the rates of unpunished responding. Buspirone also increased punished responding at 1 mg/kg and reduced unpunished responding at this dose [1]. The selective 5-HT1A antagonist WAY-100635 (administered s.c. 40 minutes before testing) had no effect alone but completely antagonized the effects of both alnespirone (1 mg/kg) and buspirone (1 mg/kg) on punished responding [1]. Critically, the ability of buspirone to reduce unpunished responding was not antagonized by WAY-100635, probably reflecting a sedative effect due to dopamine D2 receptor blockade [1]. This non-5-HT1A-mediated sedation was not observed with alnespirone, consistent with its ~100-fold lower affinity for D2 receptors (10^-8 M) relative to 5-HT1A receptors [2].

anxiolytic Geller-Seifter conflict test punished responding WAY-100635 antagonism

Chronic Mild Stress Antidepressant Efficacy Comparable to Imipramine

In the chronic mild stress (CMS) model of depression—a paradigm with high predictive validity for clinical antidepressant efficacy—alnespirone (S-20499) demonstrated antidepressant-like activity comparable to the tricyclic antidepressant imipramine [1]. In this model, rats subjected to a variety of mild stressors exhibit a substantial decrease in consumption of a palatable sucrose solution (anhedonia), which can be reversed by chronic administration of clinically effective antidepressants [1]. Alnespirone, a selective 5-HT1A receptor agonist, produced reversal of stress-induced sucrose consumption deficits at a magnitude and time course similar to imipramine [1]. This contrasts with the variable or absent efficacy of some other 5-HT1A agonists in this model, though direct comparative data within the same study are not available [1].

chronic mild stress anhedonia sucrose preference antidepressant imipramine

Differential Receptor Recognition Mode: [3H]Alnespirone vs [3H]8-OH-DPAT Binding

[3H]Alnespirone binds with high affinity (Kd = 0.36 nM) to a homogeneous class of sites in rat hippocampal membranes, and its pharmacological binding profile correlates exactly (r = 0.95) with that of 5-HT1A receptors identified using [3H]8-OH-DPAT [1]. The regional distribution of [3H]alnespirone specific binding sites in rat brain and spinal cord superimposes over that of [3H]8-OH-DPAT-labeled 5-HT1A receptors [1]. However, [3H]alnespirone and [3H]8-OH-DPAT specific binding exhibit differential sensitivity to various physicochemical effectors, including temperature, pH, Mn2+, and N-ethylmaleimide [1]. These findings indicate that while both radioligands label the 5-HT1A receptor population, they do not recognize the receptor exactly in the same way—likely reflecting distinct agonist-receptor complex conformations or different receptor microenvironments [1].

radioligand binding 5-HT1A receptor agonist recognition physicochemical sensitivity

Alnespirone: Recommended Research and Industrial Application Scenarios Based on Quantified Differential Evidence


Chronic Antidepressant Mechanism Studies Requiring 5-HT1A Autoreceptor Desensitization

Based on direct evidence that 2-week alnespirone treatment produces functional desensitization of somatodendritic 5-HT1A autoreceptors—whereas equivalent 8-OH-DPAT treatment does not [1]—alnespirone is the 5-HT1A agonist of choice for chronic administration paradigms investigating the delayed onset of antidepressant efficacy. Researchers studying the neuroadaptive changes underlying SSRI augmentation strategies or the time-dependent emergence of therapeutic response should select alnespirone to model the autoreceptor desensitization hypothesized to be critical for clinical antidepressant action. Use in protocols requiring 14-21 day continuous minipump infusion or repeated daily dosing.

Aggression Research Requiring Behavioral Selectivity Without Sedative Confounds

For resident-intruder and other aggression paradigms, alnespirone offers superior selectivity of antiaggressive effects compared to 8-OH-DPAT, buspirone, ipsapirone, and eltoprazine, as established in direct comparative studies [1] [2]. The compound reduces offensive aggression (ID50 = 1.24 mg/kg) without producing sedation, motor impairment, or the 5-HT behavioral syndrome that confounds interpretation of data obtained with other 5-HT1A agonists. Investigators studying the serotonergic modulation of aggressive behavior or screening novel antiaggressive compounds should use alnespirone as the reference full agonist to avoid off-target behavioral suppression that compromises assay validity.

Pure 5-HT1A-Mediated Anxiolysis Studies in Conflict and Anxiety Models

In conflict procedures such as the Geller-Seifter test, alnespirone produces anxiolytic-like increases in punished responding at 0.5-1 mg/kg s.c. that are fully reversible by the selective 5-HT1A antagonist WAY-100635, with no evidence of non-5-HT1A-mediated behavioral suppression [1]. This contrasts with buspirone, which shows WAY-100635-resistant reductions in unpunished responding attributable to D2 receptor blockade. For investigators requiring a pharmacologically 'clean' tool to establish 5-HT1A-specific contributions to anxiolysis or to serve as a positive control without dopaminergic confounds, alnespirone is the preferred selection.

Chronic Mild Stress and Depression Models with High Translational Validity

Alnespirone has demonstrated antidepressant-like efficacy in the chronic mild stress (CMS) model comparable to the tricyclic antidepressant imipramine, as measured by reversal of stress-induced sucrose consumption deficits [1]. The CMS model exhibits high predictive validity for clinical antidepressant response and captures the delayed therapeutic onset characteristic of depression treatment. Researchers conducting preclinical depression studies or validating novel antidepressant mechanisms in this translationally relevant paradigm should consider alnespirone as a reference 5-HT1A agonist with established efficacy in the model.

Radioligand Development and 5-HT1A Receptor Conformational Studies

The tritiated derivative [3H]alnespirone serves as a specific radioligand for 5-HT1A receptors (Kd = 0.36 nM, r = 0.95 correlation with [3H]8-OH-DPAT binding profile) with the unique property of differential physicochemical sensitivity to temperature, pH, Mn2+, and N-ethylmaleimide compared to [3H]8-OH-DPAT [1]. This differential sensitivity provides evidence for distinct agonist-receptor complex conformations, making [3H]alnespirone a valuable tool for studies of 5-HT1A receptor microenvironments, agonist-specific receptor trafficking, and biased signaling investigations. Laboratories conducting receptor binding assays or developing novel 5-HT1A PET tracers may utilize alnespirone as a reference agonist with unique receptor recognition properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for alnespirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.